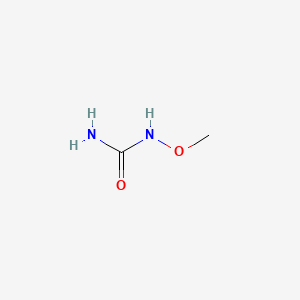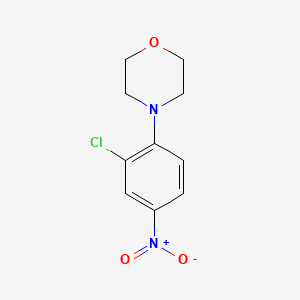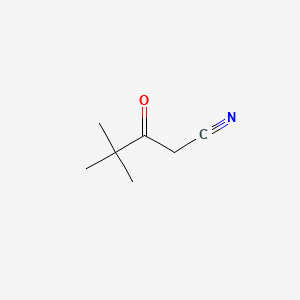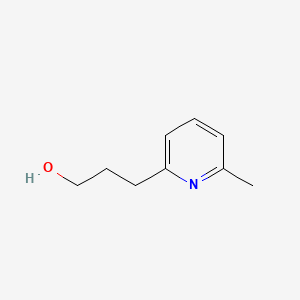![molecular formula C8H4S3 B1295185 5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene CAS No. 236-63-5](/img/structure/B1295185.png)
5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Overview
Description
5,7,9-trithiatricyclo[63002,6]undeca-1(8),2(6),3,10-tetraene is a complex organic compound characterized by its unique tricyclic structure containing three sulfur atoms
Mechanism of Action
Target of Action
DTT acts as a donor building block for synthesizing a variety of optoelectronic materials . It is primarily targeted towards the development of organic electronic devices .
Mode of Action
DTT is a conductive material that interacts with its targets by providing high charge mobility, extended π-conjugation, and better tuning of band gaps . The positions of sulfur atoms in DTT determine the contribution extent of sulfur atoms to the molecular conjugation and the formation of intermolecular interactions .
Biochemical Pathways
DTT affects the biochemical pathways related to charge transport. The existence of intermolecular interactions, especially for S–π, benefits the charge transport . The field-effect mobility (μ) increases with the increasing contribution of the sulfur atom to the molecular conjugation .
Result of Action
The result of DTT’s action is seen in its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more . This is due to its higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Action Environment
The action, efficacy, and stability of DTT can be influenced by environmental factors. For instance, DTT can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices . .
Biochemical Analysis
Biochemical Properties
Dithieno[2,3-b:3’,2’-d]thiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s planar structure and high π-electron density facilitate strong π-π interactions with aromatic amino acids in proteins, such as phenylalanine, tyrosine, and tryptophan. These interactions can influence the folding and stability of proteins, potentially affecting their enzymatic activity .
Additionally, dithieno[2,3-b:3’,2’-d]thiophene can form hydrogen bonds with polar amino acids, such as serine, threonine, and asparagine, further stabilizing protein structures. The compound’s electrophilic nature also allows it to participate in nucleophilic addition reactions with thiol groups in cysteine residues, potentially modulating the activity of enzymes that rely on cysteine for their catalytic function .
Cellular Effects
Dithieno[2,3-b:3’,2’-d]thiophene has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to alterations in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .
By modulating these pathways, dithieno[2,3-b:3’,2’-d]thiophene can affect cell proliferation, differentiation, and apoptosis. The compound has also been found to influence gene expression by interacting with transcription factors and other DNA-binding proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .
Molecular Mechanism
The molecular mechanism of dithieno[2,3-b:3’,2’-d]thiophene involves its interactions with biomolecules at the molecular level. The compound’s planar structure and extended π-conjugation allow it to bind to aromatic amino acids in proteins through π-π stacking interactions. These interactions can stabilize protein structures and influence their function .
Dithieno[2,3-b:3’,2’-d]thiophene can also form hydrogen bonds with polar amino acids, further stabilizing protein structures. The compound’s electrophilic nature enables it to participate in nucleophilic addition reactions with thiol groups in cysteine residues, potentially modulating enzyme activity. Additionally, dithieno[2,3-b:3’,2’-d]thiophene can interact with DNA and RNA through intercalation, affecting gene expression and RNA processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dithieno[2,3-b:3’,2’-d]thiophene can change over time due to its stability and degradation. The compound’s high thermal and photochemical stability make it suitable for long-term studies, as it can maintain its structural integrity under various conditions . Prolonged exposure to reactive oxygen species (ROS) or other oxidative agents can lead to the degradation of dithieno[2,3-b:3’,2’-d]thiophene, potentially affecting its biochemical properties and cellular effects .
Long-term studies have shown that dithieno[2,3-b:3’,2’-d]thiophene can have sustained effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolism. These effects can persist even after the compound has been degraded, suggesting that dithieno[2,3-b:3’,2’-d]thiophene may induce lasting changes in cellular processes .
Dosage Effects in Animal Models
The effects of dithieno[2,3-b:3’,2’-d]thiophene in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, dithieno[2,3-b:3’,2’-d]thiophene can induce toxic effects, including oxidative stress, inflammation, and cell death .
Threshold effects have been observed in studies, where a certain dosage of dithieno[2,3-b:3’,2’-d]thiophene is required to elicit a measurable biological response. Beyond this threshold, the compound’s effects become more pronounced, with higher doses leading to increased toxicity and adverse effects .
Metabolic Pathways
Dithieno[2,3-b:3’,2’-d]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of dithieno[2,3-b:3’,2’-d]thiophene, leading to the formation of reactive intermediates that can be further metabolized or conjugated with glutathione, glucuronic acid, or sulfate .
These metabolic reactions can influence the compound’s bioavailability, distribution, and excretion, ultimately affecting its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, dithieno[2,3-b:3’,2’-d]thiophene is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins, such as ATP-binding cassette (ABC) transporters, facilitate its intracellular transport .
Dithieno[2,3-b:3’,2’-d]thiophene can also bind to serum albumin and other plasma proteins, influencing its distribution and accumulation in tissues. These interactions can affect the compound’s localization and bioavailability, ultimately impacting its biological activity .
Subcellular Localization
The subcellular localization of dithieno[2,3-b:3’,2’-d]thiophene is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or other signaling molecules .
Within these compartments, dithieno[2,3-b:3’,2’-d]thiophene can exert its effects on various cellular processes, including gene expression, protein folding, and metabolic reactions. The compound’s localization can also be influenced by post-translational modifications, such as phosphorylation or ubiquitination, which can alter its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions where sulfur atoms are introduced into the ring structure. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient production techniques in the future.
Chemical Reactions Analysis
Types of Reactions
5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of sulfur-containing tricyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its biological activity could uncover therapeutic applications, particularly in targeting diseases involving sulfur metabolism.
Comparison with Similar Compounds
Similar Compounds
5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene: This compound is similar in structure but contains a nitrogen atom instead of a third sulfur atom.
Tricyclo[5.4.0.0(2,8)]undec-9-ene: Another related compound with a different arrangement of atoms within the tricyclic structure.
Uniqueness
5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene is unique due to its three sulfur atoms, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S3/c1-3-9-7-5(1)6-2-4-10-8(6)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQICOCWPKKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3=C(S2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178251 | |
| Record name | Dithieno(2,3-b:3',2'-d)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236-63-5 | |
| Record name | Dithieno(2,3-b:3',2'-d)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000236635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithieno(2,3-b:3',2'-d)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)



![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)








